

Technical Monograph: 6-Chloro-N-ethylnicotinamide

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Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

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Functional Scaffold for Medicinal Chemistry & Pyridine Functionalization[1]

Executive Summary

6-Chloro-N-ethylnicotinamide (CAS: 54864-84-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4][5] Structurally, it consists of a pyridine ring substituted at the 3-position with an N-ethylcarboxamide group and at the 6-position with a chlorine atom.[1]

This compound serves as a critical "electrophilic hub" in drug discovery.[1] The chlorine atom at the C6 position is highly activated towards Nucleophilic Aromatic Substitution (S_NAr), allowing researchers to rapidly diversify the scaffold with amines, alkoxides, or thiols. Furthermore, its structural homology to Nicotinamide (Vitamin B3) makes it a valuable fragment in the design of inhibitors for enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide N-methyltransferase (NNMT).

Physicochemical Profile

The following data characterizes the core properties of **6-Chloro-N-ethylnicotinamide**, essential for predicting solubility and pharmacokinetics during lead optimization.

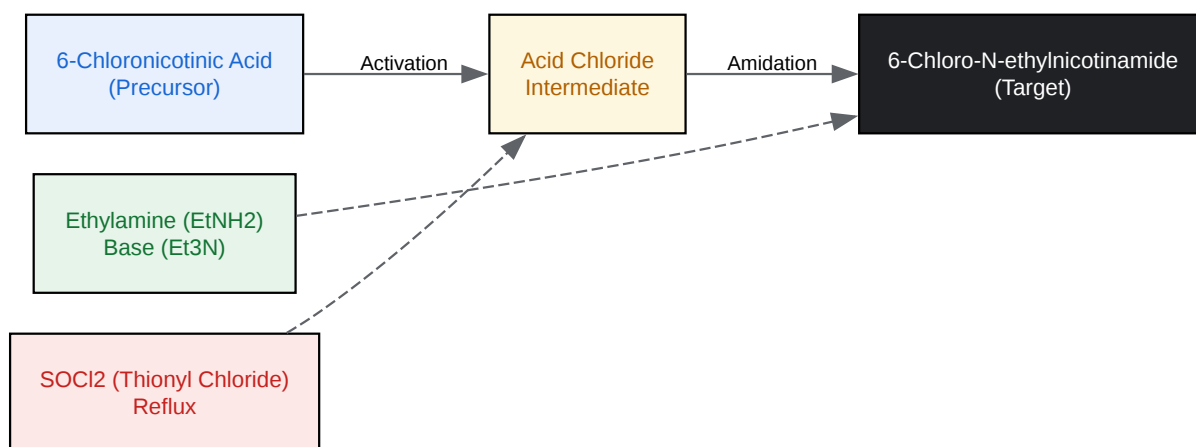
Property	Value	Context
IUPAC Name	6-chloro-N-ethylpyridine-3-carboxamide	Official Nomenclature
CAS Number	54864-84-5	Unique Identifier
Molecular Formula	C8H9ClN2O	--
Molecular Weight	184.62 g/mol	Fragment-based Drug Design (FBDD) compatible
cLogP	~1.43	Moderate lipophilicity; likely permeable
H-Bond Donors	1 (Amide NH)	Interaction point for receptor binding
H-Bond Acceptors	2 (Pyridine N, Amide O)	Interaction point for receptor binding
Solubility	DMSO, Methanol, DCM	Low aqueous solubility without cosolvents
Appearance	White to Off-white Solid	Crystalline powder

Synthetic Architecture

The synthesis of **6-Chloro-N-ethylnicotinamide** is typically achieved through the activation of 6-chloronicotinic acid.^[1] The high stability of the C6-chlorine atom under acidic conditions allows for the formation of an acid chloride intermediate, which is then coupled with ethylamine.^[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the standard industrial route via acyl chloride activation, ensuring high yield and purity.



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Figure 1: Synthetic pathway via acid chloride activation. Thionyl chloride converts the carboxylic acid to the acid chloride, which undergoes nucleophilic acyl substitution by ethylamine.[1]

Reactivity & Functionalization

The primary value of **6-Chloro-N-ethylnicotinamide** lies in the reactivity of the C6-Chlorine.[1]

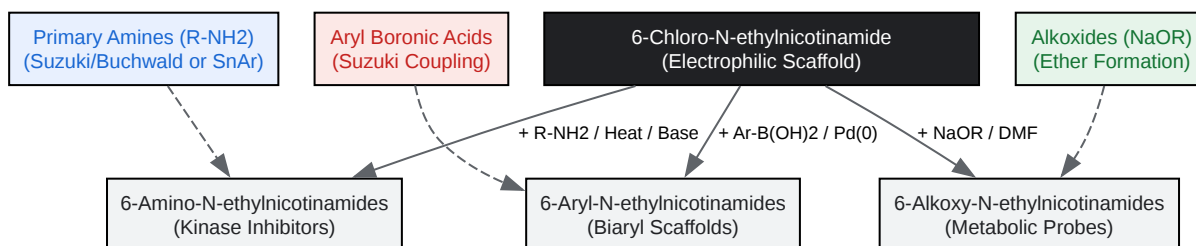
The "Pyridine Activation" Effect

In a standard benzene ring, a chlorine substituent is relatively inert to nucleophilic attack. However, in the pyridine ring, the nitrogen atom at position 1 is electronegative, pulling electron density away from the ring carbons.[1] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[1]

- Result: The C6 carbon becomes electron-deficient (electrophilic).[1]
- Mechanism: Nucleophiles (Nu-) can attack C6, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion (S_NAr).[1]

Functionalization Workflow (Graphviz)

This reactivity allows the transformation of the scaffold into diverse libraries of biologically active compounds.[1]



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Figure 2: Divergent synthesis strategies.[1] The C6-Cl handle enables S_NAr displacements (left/center) and Palladium-catalyzed cross-couplings (right).[1]

Experimental Protocols

The following protocols are standardized methodologies adapted for chloronicotinamide derivatives. These procedures prioritize reproducibility and safety.

Protocol A: Synthesis via Acid Chloride (Standardized)

Objective: To synthesize **6-Chloro-N-ethylnicotinamide** from 6-chloronicotinic acid.

- Activation:
 - Charge a round-bottom flask with 6-chloronicotinic acid (1.0 eq).
 - Add excess Thionyl Chloride (SOCl₂, 5.0 eq) carefully.[1]
 - Reflux the mixture at 80°C for 2–3 hours until gas evolution (SO₂/HCl) ceases and the solution becomes clear.
 - Evaporation:[1] Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid/oil).[1] Do not purify.
- Coupling:
 - Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM).

- Cool the solution to 0°C in an ice bath.
- Add Triethylamine (Et₃N, 2.0 eq) followed by dropwise addition of Ethylamine (1.1 eq, 2M in THF).[1]
- Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
- Workup:
 - Quench with water.[1] Extract with DCM (3x).
 - Wash organic layer with saturated NaHCO₃ and Brine.
 - Dry over MgSO₄, filter, and concentrate.[1]
 - Purification: Recrystallize from EtOAc/Hexanes if necessary.[1]

Protocol B: S_NAr Displacement (Library Generation)

Objective: To displace the chlorine with a primary amine (R-NH₂).[1]

- Reaction Setup:
 - Dissolve **6-Chloro-N-ethylnicotinamide** (1.0 eq) in DMSO or NMP (0.2 M concentration).
 - Add the nucleophilic amine R-NH₂ (1.5 eq).[1]
 - Add Diisopropylethylamine (DIPEA, 2.0 eq) as a proton scavenger.[1]
- Execution:
 - Heat the sealed vial to 100–120°C for 4–12 hours.
 - Monitoring: Monitor conversion via LC-MS (Target mass = MW of Product).[1]
- Isolation:
 - Dilute with water (precipitate may form).[1]

- Extract with Ethyl Acetate.[1]
- Purify via flash chromatography (SiO₂, MeOH/DCM gradient).[1]

Biological Relevance & Applications

While **6-Chloro-N-ethylnicotinamide** is primarily a chemical intermediate, its intact structure has relevance in specific biological assays:

- Nicotinamide Mimicry: The compound retains the essential amide pharmacophore of Nicotinamide.[1] It acts as a competitive probe for enzymes that process Vitamin B₃, such as Nicotinamidase (Pnc1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1]
- Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and defined vector of substitution (the chlorine atom), it is an ideal "fragment" for crystallographic screening against novel therapeutic targets.[1]

Safety & Handling (GHS)

Signal Word:WARNING

Hazard Code	Description	Precaution
H302	Harmful if swallowed.[1]	Do not eat, drink, or smoke when using.[1]
H315	Causes skin irritation.[1]	Wear protective gloves/clothing.[1]
H319	Causes serious eye irritation. [1]	Wear eye protection/face shield.
H335	May cause respiratory irritation.[1]	Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

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 - PubChem Compound Summary for CID 329799504. National Center for Biotechnology Information (2025). [Link](#)^[1]
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 - Carey, F. A., & Sundberg, R. J. (2007).^[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.^[1] (Reference for Acid Chloride activation mechanism).
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